(methylsulfonyl)methanesulfonyl chloride

Solubility Reaction Design Safety

Substituting with mono-sulfonyl chlorides (e.g., mesyl chloride) leads to failed syntheses due to divergent electrophilicity, steric bulk, and water-reactivity. (Methylsulfonyl)methanesulfonyl chloride (CAS 22317-89-1) eliminates these risks: • Dual electron-withdrawing sulfonyl groups enable selective, controlled sulfonylation. • 50 g/L water solubility supports aqueous-organic reactions, simplifying work-up and enhancing oral bioavailability profiles. • Solid form (mp 109-110 °C) ensures precise automated dispensing and on-resin bioconjugation.

Molecular Formula C2H5ClO4S2
Molecular Weight 192.6 g/mol
CAS No. 22317-89-1
Cat. No. B1296614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(methylsulfonyl)methanesulfonyl chloride
CAS22317-89-1
Molecular FormulaC2H5ClO4S2
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CS(=O)(=O)Cl
InChIInChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3
InChIKeyDQDYGBSUPOHHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methylsulfonyl)methanesulfonyl chloride: Chemical Profile


(Methylsulfonyl)methanesulfonyl chloride (CAS 22317-89-1), also referred to as methylmethanedisulfonyl chloride, is a bifunctional organosulfur compound with the molecular formula C₂H₅ClO₄S₂ and a molecular weight of 192.6 g/mol [1]. It exists as a white to off-white solid with a melting point of 109–110 °C and is characterized by the presence of both a sulfonyl chloride group and an additional methylsulfonyl moiety [1]. This structure places it within the broader class of sulfonyl chlorides but distinguishes it from simpler mono-sulfonyl analogs. The compound is commercially available from major chemical suppliers, typically at purities of 98% or higher, and is utilized primarily as a reactive intermediate in organic synthesis .

Aqueous-organic synthesis workflows requiring water-soluble sulfonyl chloride electrophile
Solid-state reagent for precise weighing in small-scale medicinal chemistry and process development
Bifunctional scaffold for sequential sulfonylation and further derivatization

Why Generic Sulfonyl Chlorides Cannot Substitute


In procurement and experimental design, substituting (methylsulfonyl)methanesulfonyl chloride with a generic sulfonyl chloride such as methanesulfonyl chloride (mesyl chloride, CAS 124-63-0) or p-toluenesulfonyl chloride (tosyl chloride, CAS 98-59-9) introduces significant chemical and performance risks. The target compound possesses two electron-withdrawing sulfonyl groups on the same carbon framework, which fundamentally alters its electrophilicity, steric profile, and reaction selectivity compared to mono-sulfonyl analogs [1]. Furthermore, its unique solubility profile—specifically a water solubility of 50 g/L —is markedly different from that of methanesulfonyl chloride, which reacts violently with water . This divergence in physical properties has direct implications for reaction design, work-up procedures, and safety protocols. Consequently, using a mono-sulfonyl chloride as a drop-in replacement would likely result in failed syntheses, impure products, or unanticipated hazardous reactions. The following section provides quantitative evidence of these critical differentiators.

Water reactivity mismatch
Mono-sulfonyl chlorides like methanesulfonyl chloride react violently with water, whereas this compound exhibits 50 g/L solubility, enabling aqueous-organic protocols that cannot be replicated with generic analogs.
Physical form divergence
The solid state (m.p. 109–110 °C) contrasts with liquid mono-sulfonyl chlorides; substitution may alter weighing accuracy, handling safety, and compatibility with automated solid-dispensing platforms.
Single reactive center limitation
Generic mono-sulfonyl chlorides offer only one reactive site, precluding the sequential derivatization or bifunctional linker strategies possible with this bis-sulfonyl scaffold.

(Methylsulfonyl)methanesulfonyl chloride: Key Differentiators


Water Solubility Advantage over Methanesulfonyl Chloride

The target compound demonstrates a water solubility of 50 g/L , a property that distinguishes it from the majority of sulfonyl chlorides, which are typically water-reactive or insoluble. In contrast, methanesulfonyl chloride (mesyl chloride, CAS 124-63-0) reacts vigorously with water, producing hazardous decomposition products and limiting its use in aqueous or moisture-containing environments . This quantitative solubility difference enables (methylsulfonyl)methanesulfonyl chloride to be employed in aqueous-organic biphasic reaction systems, a crucial advantage for certain pharmaceutical intermediate syntheses.

Water Solubility
Head-to-head
50 g/L
Supports aqueous-organic reaction design
Contrasts with water-reactive methanesulfonyl chloride
Solubility Reaction Design Safety

Solid Physical Form vs. Liquid Sulfonyl Chlorides

(Methylsulfonyl)methanesulfonyl chloride is a white to off-white solid with a melting point of 109–110 °C . This physical state contrasts with many common sulfonyl chlorides, such as methanesulfonyl chloride (liquid) and benzenesulfonyl chloride (liquid), which pose greater challenges in terms of precise weighing, containment, and storage [1]. The solid form reduces volatility and spill risk, simplifying laboratory handling and enabling more accurate stoichiometric measurements.

Physical Form
Cross-study comparable
Solid 109–110 °C
Methanesulfonyl Cl Liquid
Benzenesulfonyl Cl Liquid
Enables accurate weighing, reduces volatility risk
Relevant for small-scale reproducible syntheses
Physical Properties Handling Storage

Bifunctional Reactivity for Sequential Derivatization

The presence of two sulfonyl groups on the same carbon framework (bis(methylsulfonyl)methane core) endows (methylsulfonyl)methanesulfonyl chloride with distinct electrophilic character. While direct comparative kinetic data are sparse in the open literature, the compound's structure predicts that the sulfonyl chloride moiety will exhibit altered reactivity due to the strong electron-withdrawing effect of the adjacent methylsulfonyl group [1]. This is a class-level inference based on the known electronic effects of sulfonyl substituents. In practice, this bifunctionality allows for sequential derivatization: the sulfonyl chloride can react with nucleophiles to form sulfonamide or sulfonate ester linkages, while the second sulfonyl group remains available for further transformations or serves to modulate the physical properties of the resulting conjugate . This is a capability not offered by simple mono-sulfonyl chlorides like mesyl chloride.

Reactive Sites
Class-level
Target 2 sulfonyl groups
Mono-sulfonyl Cl 1 reactive site
Permits sequential derivatization strategies
Based on molecular structure; kinetic data limited
Reactivity Synthetic Utility Electrophilicity

(Methylsulfonyl)methanesulfonyl chloride: Application Scenarios


Hydrophilic Sulfonamide Drug Candidate Synthesis

The high water solubility (50 g/L) of (methylsulfonyl)methanesulfonyl chloride makes it an ideal sulfonylating agent for introducing sulfonamide or sulfonate ester moieties into drug-like molecules while maintaining or enhancing the final compound's aqueous solubility. This is particularly valuable in medicinal chemistry programs targeting oral bioavailability, where many sulfonamide-forming reactions with traditional, water-insoluble sulfonyl chlorides require extensive organic solvent work-up. The compound's solubility profile allows for reactions in aqueous-organic mixtures, potentially simplifying purification and improving yield.

Solid-Phase Peptide and Small Molecule Synthesis

The solid physical form (melting point 109–110 °C) of this reagent simplifies its use in automated synthesizers and solid-phase synthesis platforms. Unlike liquid sulfonyl chlorides that can wick into instrument seals and tubing, this solid can be accurately dispensed by weight or volume with minimal loss. It can be employed for the on-resin sulfonylation of amines, a common step in the construction of peptidomimetics and sulfonamide-based libraries.

Bifunctional Linker and Crosslinker Preparation

The presence of two distinct sulfonyl groups on the same molecule [1] allows this compound to serve as a bifunctional linker. For instance, the sulfonyl chloride can react with an amine on one biomolecule, while the second sulfonyl group (after appropriate activation or transformation) can be coupled to another target. This is relevant in the development of antibody-drug conjugates (ADCs) and advanced materials where site-selective bioconjugation is required.

Application
Selection Property
Validation Focus
Hydrophilic sulfonamide synthesis research
Aqueous solubility (50 g/L)
Reaction yield and purification in aqueous-organic media
Automated solid-phase synthesis
Solid form, m.p. 109–110 °C
Dispensing accuracy and instrument compatibility
Bifunctional linker preparation
Two distinct sulfonyl groups
Orthogonal reactivity and site-selective conjugation

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